

Application Notes and Protocols: CRISPR Screen to Identify Alintegimod Resistance Genes

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Compound of Interest

Compound Name: *Alintegimod*

Cat. No.: *B12399455*

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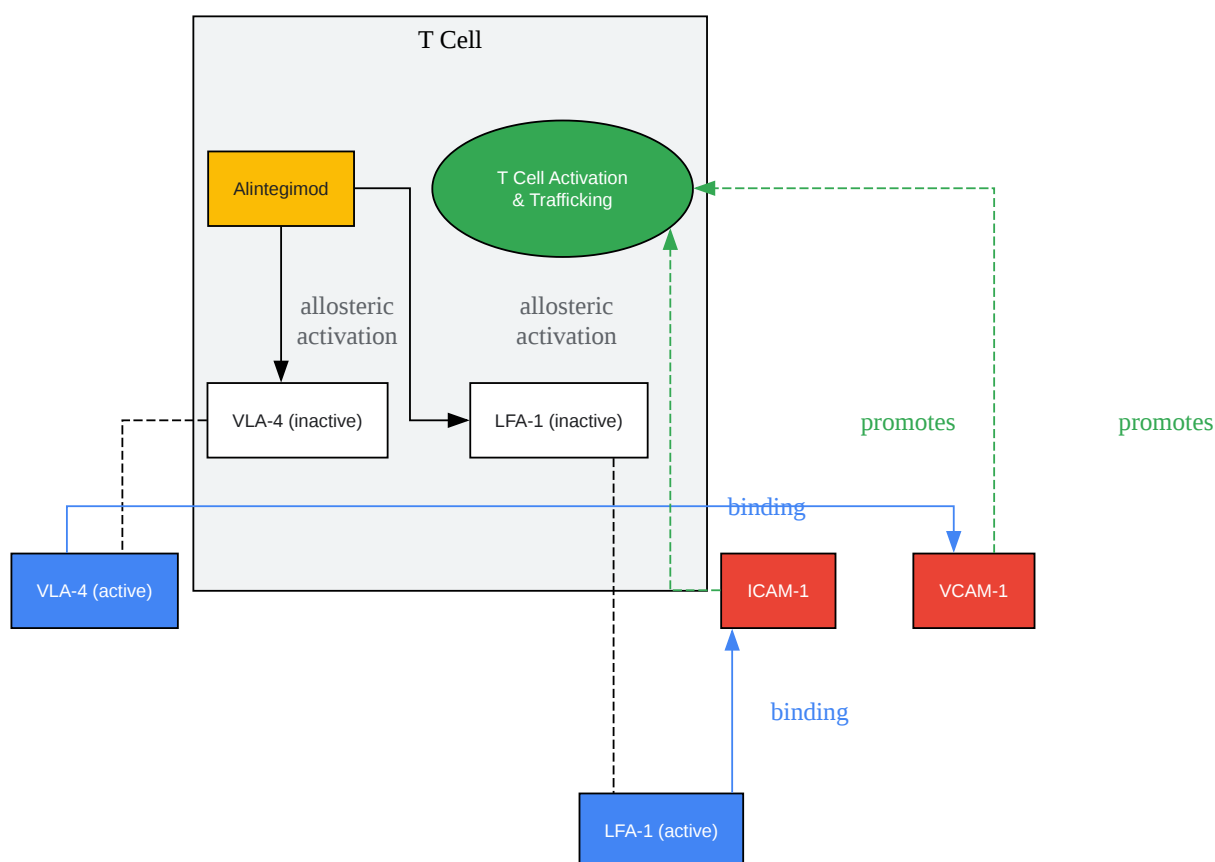
Introduction

Alintegimod is a first-in-class, orally bioavailable small molecule that allosterically activates the integrin cell adhesion receptors VLA-4 (integrin $\alpha 4/\beta 1$) and LFA-1 (integrin $\alpha L/\beta 2$).^[1] This activation promotes leukocyte adhesion and is designed to enhance T-cell activation and trafficking into tumors, thereby augmenting anti-tumor immune responses.^{[2][3][4]} It is currently in clinical trials for its potential to overcome resistance to immune checkpoint inhibitors in solid tumors.^{[2][3][4][5]} Understanding the potential mechanisms of resistance to **Alintegimod** is crucial for patient stratification, rational combination therapies, and the development of next-generation therapeutics. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **Alintegimod**.

Signaling Pathway and Mechanism of Action

Alintegimod's mechanism of action centers on the activation of LFA-1 and VLA-4 integrins on the surface of leukocytes, such as T cells.^{[1][3][4]} This activation enhances the interaction between T cells and antigen-presenting cells (APCs) or endothelial cells lining blood vessels. Specifically, activated LFA-1 binds to its ligand, ICAM-1 (Intercellular Adhesion Molecule 1), on

APCs and endothelial cells, while activated VLA-4 binds to VCAM-1 (Vascular Cell Adhesion Molecule 1) on endothelial cells.[1] This enhanced adhesion is a critical step in the "cancer immunity cycle," facilitating immune cell trafficking to the tumor, antigen presentation, and subsequent T-cell-mediated killing of tumor cells.[2][3]



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Fig. 1: Alintegimod Signaling Pathway

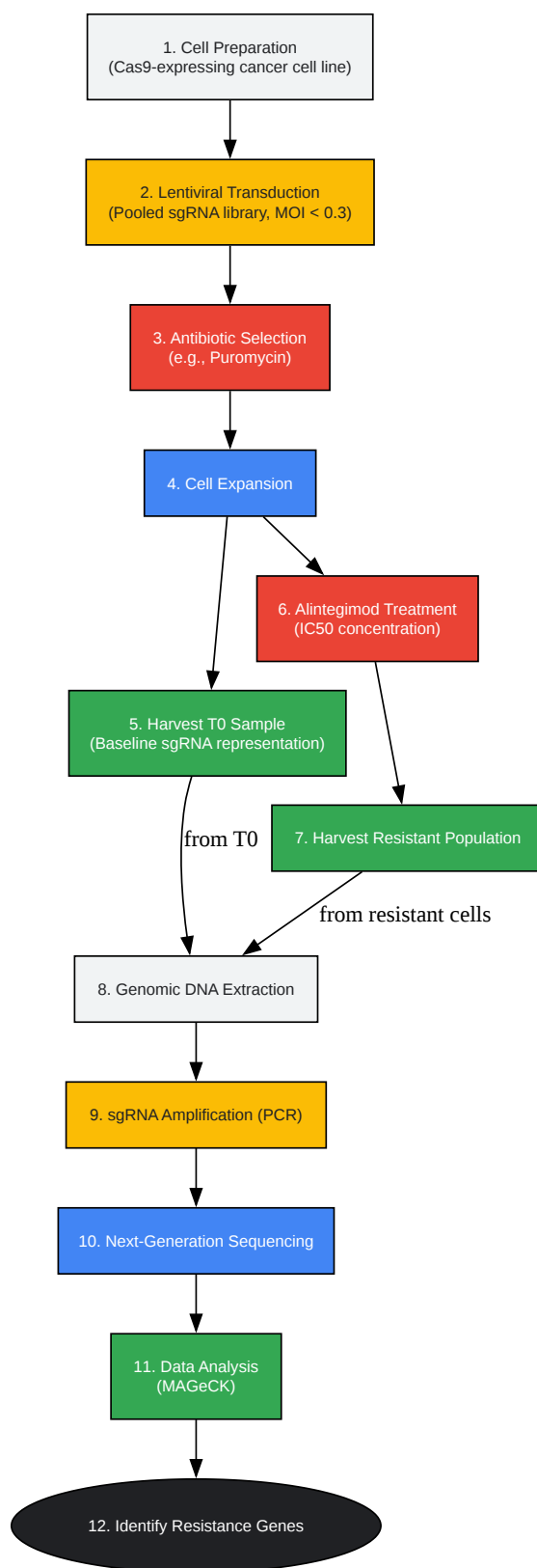
Experimental Protocols

This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to **Alintegimod** in a cancer cell line.

Cell Line and Reagent Preparation

- **Cell Line Selection:** Choose a cancer cell line relevant to **Alintegimod**'s intended therapeutic application (e.g., a melanoma or non-small cell lung cancer cell line known to be sensitive to T-cell-mediated killing). The chosen cell line must stably express Cas9. If not, it must first be transduced with a lentivirus expressing Cas9 and selected.
- **CRISPR Library:** A genome-wide human CRISPR knockout library (e.g., GeCKO v2, TKOv3) containing multiple single-guide RNAs (sgRNAs) per gene is recommended for comprehensive screening.^{[6][7]}
- **Lentivirus Production:** Package the pooled sgRNA library into lentiviral particles using a second-generation or third-generation packaging system in a suitable producer cell line (e.g., HEK293T). Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

CRISPR Screen Workflow



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Fig. 2: CRISPR Screen Experimental Workflow

Detailed Methodology

- **Lentiviral Transduction of Cas9-Expressing Cells:**
 - Plate the Cas9-expressing cancer cells.
 - Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. Maintain a cell count that ensures at least 500x coverage of the sgRNA library.
- **Antibiotic Selection:**
 - After transduction, select the cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
- **Establishment of the Baseline Cell Population (T0):**
 - After selection, expand the population of cells.
 - Harvest a representative sample of the cells as the time-zero (T0) reference point. This sample will be used to determine the initial distribution of sgRNAs.
- **Alintegimod Selection Pressure:**
 - Culture the remaining cells in the presence of **Alintegimod**. The concentration should be predetermined to be cytotoxic, typically around the IC50 value, to provide strong selective pressure.
 - Continuously culture the cells with **Alintegimod** for 14-21 days, or until a resistant population emerges.
- **Genomic DNA Extraction and Sequencing:**
 - Harvest the **Alintegimod**-resistant population and the T0 population.
 - Extract genomic DNA from both populations.
 - Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

- Perform next-generation sequencing (NGS) on the amplified sgRNA libraries from both the T0 and resistant populations.
- Data Analysis:
 - Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
 - Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the **Alintegimod**-resistant population compared to the T0 population. Genes targeted by these enriched sgRNAs are candidate resistance genes.

Data Presentation

The results of the CRISPR screen should be summarized to clearly present the candidate resistance genes. The following tables are examples of how quantitative data from such a screen would be presented.

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Table 1: Top 10 Enriched Genes in **Alintegimod**-Resistant Population

Gene Symbol	Description	Normalized Enrichment Score	p-value	FDR
ITGB2	Integrin Subunit Beta 2 (LFA-1 subunit)	8.76	1.2e-8	2.5e-7
ITGAL	Integrin Subunit Alpha L (LFA-1 subunit)	8.51	3.5e-8	5.1e-7
RAP1A	RAP1A, Member of RAS Oncogene Family	7.98	9.1e-7	1.2e-5
TLN1	Talin 1	7.55	2.4e-6	2.8e-5
VAV1	Vav Guanine Nucleotide Exchange Factor 1	7.23	8.8e-6	9.1e-5
ITGB1	Integrin Subunit Beta 1 (VLA-4 subunit)	6.99	1.5e-5	1.4e-4
ITGA4	Integrin Subunit Alpha 4 (VLA-4 subunit)	6.82	2.1e-5	1.8e-4
ZAP70	Zeta Chain of T-Cell Receptor Associated Protein Kinase 70	6.54	4.5e-5	3.5e-4
LCK	LCK Proto-Oncogene, Src	6.31	7.8e-5	5.6e-4

	Family Tyrosine Kinase			
FYN	FYN Proto-Oncogene, Src Family Tyrosine Kinase	6.12	9.9e-5	6.8e-4

Table 2: Validation of Top Gene Hits

Gene Knockout	Cell Viability (% of Control) with Alintegimod	Fold Resistance (IC50 KO / IC50 WT)
Wild-Type (WT)	100%	1.0
AAVS1 (Control)	98.5%	1.1
ITGB2	350.2%	8.5
ITGAL	345.8%	8.2
RAP1A	280.4%	6.7
TLN1	265.1%	6.1

Validation of Candidate Genes

Following the primary screen, it is essential to validate the top candidate genes. This can be achieved through:

- Individual Gene Knockout: Generate cell lines with individual knockouts of the top candidate genes using 2-3 different sgRNAs per gene to rule out off-target effects.
- Cell Viability Assays: Assess the sensitivity of the individual knockout cell lines to **Alintegimod** compared to wild-type cells.
- Functional Assays: Perform functional assays to understand how the loss of the candidate gene affects the mechanism of action of **Alintegimod**. For example, adhesion assays can be

used to measure the binding of T-cells to ICAM-1 or VCAM-1 following the knockout of a candidate gene.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify and validate genes that confer resistance to **Alintegimod**. Identifying such resistance mechanisms is a critical step in the clinical development of **Alintegimod**, enabling the development of biomarker strategies and rational combination therapies to improve patient outcomes in cancer immunotherapy. The provided protocols and data presentation formats offer a robust starting point for researchers in this field.

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